

The Theranostic Potential of CCZ01048: A Technical Guide

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Compound of Interest		
Compound Name:	CCZ01048	
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This technical guide provides an in-depth overview of the theranostic potential of **CCZ01048**, a promising α -melanocyte-stimulating hormone (α -MSH) analogue. **CCZ01048** is designed for high-affinity targeting of the melanocortin 1 receptor (MC1R), a key biomarker overexpressed in the majority of melanoma cases. This document consolidates key preclinical data, experimental methodologies, and the underlying biological pathways to support further research and development of this agent for both diagnostic imaging and targeted radionuclide therapy of melanoma.

Core Concepts and Mechanism of Action

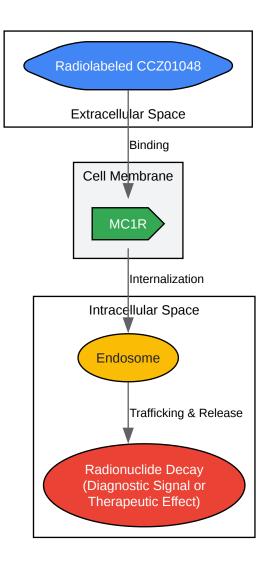
CCZ01048 is a DOTA-conjugated, cyclized α -MSH peptide analogue. Its core structure, DOTA-4-amino-(1-carboxymethyl) piperidine (Pip)-Nle-cysMSHhex, is optimized for targeting MC1R. The introduction of a cationic piperidine (Pip) linker enhances tumor uptake and promotes rapid clearance from non-target tissues.[1] The DOTA chelator allows for versatile radiolabeling with various diagnostic (e.g., Gallium-68 for PET imaging) and therapeutic (e.g., Lutetium-177, Actinium-225) radionuclides.[1][2]

Upon systemic administration, **CCZ01048** binds with high affinity to MC1R on the surface of melanoma cells.[3] This binding triggers receptor-mediated endocytosis, leading to the internalization and accumulation of the radiolabeled compound within the tumor cells.[4] This targeted accumulation forms the basis of its theranostic utility:



- Diagnostic (Imaging): When labeled with a positron-emitting radionuclide like 68Ga,
 CCZ01048 enables sensitive and specific visualization of MC1R-positive tumors and metastases using Positron Emission Tomography (PET).[1]
- Therapeutic (Radionuclide Therapy): When chelated with particle-emitting radionuclides (e.g., α-emitters like 225Ac or β-emitters like 177Lu), **CCZ01048** can deliver a cytotoxic radiation dose directly to melanoma cells, minimizing off-target toxicity.[1][2]

The following diagram illustrates the MC1R targeting and internalization pathway of **CCZ01048**.



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Caption: MC1R-mediated binding and internalization of CCZ01048.



Quantitative Data Summary

The preclinical efficacy of **CCZ01048** has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Characteristics of CCZ01048

Parameter	Value	Cell Line	Reference
Binding Affinity (Ki)	0.31 nM	B16F10	[3]
Binding Affinity (Kd)	0.74 ± 0.13 nM	B16F10	[4]
Partition Coefficient (Log P)	-2.31 ± 0.08	N/A	[4]

Table 2: Radiochemistry and Stability of [68Ga]Ga-

CCZ01048

Parameter	Value	Conditions	Reference
Radiochemical Purity	> 99%	Optimized labeling	[4]
Specific Activity	118.4 TBq/mmol	Optimized labeling	[4]
In Vivo Stability (1 h	34.0 ± 10.4% intact	Mouse urine	[5]
In Vitro Stability (2 h)	> 94%	PBS and human serum	[4]

Table 3: In Vivo Tumor Uptake and Biodistribution of [68Ga]Ga-CCZ01048 in B16F10 Tumor-Bearing Mice

Time Post-Injection (p.i.)	Tumor Uptake (%ID/g)	Kidney Uptake (%ID/g)	Reference
1 hour	12.3 ± 3.3	4.7 ± 0.5	[1]
2 hours	21.9 ± 4.6	5.5 ± 0.4	[1][6]



Table 4: Tumor-to-Normal Tissue Ratios for [68Ga]Ga-

CCZ01048 at 2 Hours Post-Injection

Ratio	Value	Reference
Tumor-to-Blood	96.4 ± 13.9	[1][6]
Tumor-to-Muscle	210.9 ± 20.9	[1][6]
Tumor-to-Bone	39.6 ± 11.9	[1][6]
Tumor-to-Kidney	4.0 ± 0.9	[1][6]

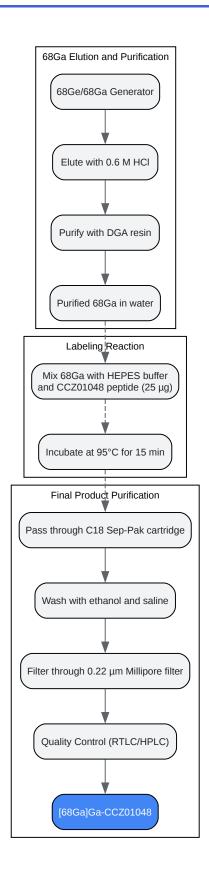
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments performed with **CCZ01048**.

Radiolabeling of CCZ01048 with Gallium-68

The following workflow outlines the process for producing [68Ga]Ga-**CCZ01048** for preclinical studies.[4]





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Caption: Workflow for the radiolabeling of **CCZ01048** with ⁶⁸Ga.

Protocol:

- 68Ga Elution: Elute 68Ga from a 68Ge/68Ga generator using 2.5 mL of 0.6 M HCl.[5]
- Purification: Mix the eluate with 2 mL of 12 M HCl and pass it through a DGA resin column.
 Wash the column with 3 mL of 5 M HCl. Elute the purified 68Ga with 0.5 mL of deionized water.[5]
- Labeling Reaction: Mix the purified 68Ga solution (740–1850 MBq) with 0.7 mL of HEPES buffer (2 M, pH 5.4) and 25 μg of CCZ01048.[5] Heat the reaction mixture at 95°C for 15 minutes.[4]
- Purification of Labeled Peptide: Pass the reaction solution through a C18 Sep-Pak cartridge preconditioned with ethanol and water. Wash the cartridge with ethanol and saline.[4]
- Final Formulation: Elute the final product and pass it through a 0.22 μm Millipore filter.[4]
- Quality Control: Determine the radiochemical purity using RTLC (Whatman No. 2 paper with methanol:saline 5:1 as mobile phase) and analytical HPLC.[4]

In Vitro Competitive Binding Assay

This assay determines the binding affinity of **CCZ01048** for MC1R.

Protocol:

- Cell Seeding: Seed B16F10 melanoma cells (0.5 x 106 cells/well) in a 24-well plate and incubate overnight.[7]
- Incubation: Remove the growth medium and incubate the cells with various concentrations of non-radioactive Ga-labeled CCZ01048 and a constant concentration of [125I]NDP-αMSH (a known MC1R ligand) in a binding buffer.[2] For non-specific binding determination, add a high concentration (1 μM) of a non-radiolabeled peptide.[4] Incubate at 37°C for 1 hour with agitation.[2]
- Washing: Wash the cells with ice-cold PBS to remove unbound radioligand.[4]



- Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.[4]
- Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.

Cell Internalization Assay

This assay quantifies the rate and extent of **CCZ01048** internalization into melanoma cells.

Protocol:

- Cell Seeding: Seed B16F10 cells as described for the binding assay.
- Incubation: Add [68Ga]Ga-CCZ01048 to the cells and incubate for various time points (e.g., 30, 60, 120, 240 minutes) at 37°C.[4]
- Surface-Bound vs. Internalized Radioactivity:
 - To determine the internalized fraction, add an acid wash buffer (e.g., glycine buffer, pH
 2.5) to strip the surface-bound radioactivity. Collect this supernatant (surface-bound).
 - Lyse the cells with a lysis buffer (e.g., 1N NaOH) to release the internalized radioactivity.
 Collect the lysate (internalized).
- Counting: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
- Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity. In one study, internalization of [68Ga]Ga-CCZ01048 in B16F10 cells increased from approximately 31% at 30 minutes to 62% at 240 minutes.[4]

Animal Models and Biodistribution Studies

These studies evaluate the in vivo tumor-targeting efficacy and clearance profile of [68Ga]Ga-CCZ01048.

Protocol:



- Animal Model: Use male C57BL/6J mice (6-8 weeks old).[4]
- Tumor Implantation: Subcutaneously inject 1 x 106 B16F10 melanoma cells into the shoulder flank of each mouse. Allow tumors to grow to 6-8 mm in diameter.[2]
- Radiotracer Injection: Anesthetize the tumor-bearing mice and intravenously inject 1-2 MBq of [68Ga]Ga-CCZ01048 via the tail vein.[2]
- Biodistribution: At predetermined time points (e.g., 30, 60, 120 minutes) post-injection, euthanize the mice.[4]
- Organ Harvesting: Collect blood and harvest major organs and tissues of interest (tumor, kidneys, liver, muscle, bone, etc.).
- Measurement and Calculation: Weigh the tissues and measure the radioactivity in each sample using a gamma counter. Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).[4]
- Blocking Study: To confirm MC1R-mediated uptake, a cohort of animals is co-injected with an excess amount (e.g., 100 μg) of non-radioactive Ga-labeled **CCZ01048**.[1] A significant reduction in tumor uptake confirms target specificity.

Future Directions and Clinical Perspective

The robust preclinical data for **CCZ01048** strongly support its potential as a theranostic agent for melanoma. Its high affinity for MC1R, excellent tumor uptake, and favorable tumor-to-background ratios observed in PET imaging studies are highly encouraging.[1] The ability to chelate both diagnostic and therapeutic isotopes makes it a versatile platform for a "see what you treat" approach.

While no clinical trials for **CCZ01048** have been reported to date, a clinical trial (NCT05655312) for a similar MC1R-targeted alpha-particle therapy, [212Pb]VMT01, is currently active. The outcomes of this trial will provide valuable insights into the clinical feasibility, safety, and efficacy of MC1R-targeted radionuclide therapy and will be highly relevant for the future clinical translation of **CCZ01048** or its derivatives. Future work should focus on GMP manufacturing of **CCZ01048**, IND-enabling toxicology studies, and the design of a first-in-human clinical trial to evaluate its safety, dosimetry, and efficacy in patients with metastatic melanoma.



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